molecular formula C13H7F2NO4 B6400329 4-(2,5-Difluorophenyl)-2-nitrobenzoic acid CAS No. 1261942-48-6

4-(2,5-Difluorophenyl)-2-nitrobenzoic acid

Cat. No.: B6400329
CAS No.: 1261942-48-6
M. Wt: 279.19 g/mol
InChI Key: OBRDCNIPUFPNHP-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)-2-nitrobenzoic acid is an aromatic compound that features both nitro and difluorophenyl groups

Properties

IUPAC Name

4-(2,5-difluorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-8-2-4-11(15)10(6-8)7-1-3-9(13(17)18)12(5-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRDCNIPUFPNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689729
Record name 2',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-48-6
Record name 2',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluorophenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(2,5-difluorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of 4-(2,5-Difluorophenyl)-2-nitrobenzoic acid may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.

Types of Reactions:

    Reduction: The nitro group in 4-(2,5-Difluorophenyl)-2-nitrobenzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, where the hydrogen atoms on the ring are replaced by halogen atoms under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.

Major Products Formed:

    Reduction: 4-(2,5-Difluorophenyl)-2-aminobenzoic acid.

    Substitution: Various halogenated derivatives of 4-(2,5-Difluorophenyl)-2-nitrobenzoic acid.

Scientific Research Applications

4-(2,5-Difluorophenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism by which 4-(2,5-Difluorophenyl)-2-nitrobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The nitro and difluorophenyl groups can interact with the enzyme’s active site through hydrogen bonding and hydrophobic interactions, respectively.

Comparison with Similar Compounds

    4-(2,5-Difluorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-(2,5-Difluorophenyl)-2-aminobenzoic acid:

Uniqueness: 4-(2,5-Difluorophenyl)-2-nitrobenzoic acid is unique due to the presence of both nitro and difluorophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.

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